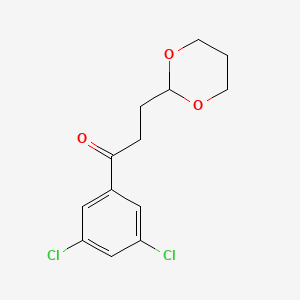

3',5'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-10-6-9(7-11(15)8-10)12(16)2-3-13-17-4-1-5-18-13/h6-8,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHKAFZXTZJIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646063 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-49-8 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Executive Summary

This technical guide characterizes the thermodynamic and kinetic stability profile of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone (CAS 884504-49-8). Structurally, this molecule represents a "masked" 1,4-dicarbonyl system—specifically, a

While the crystalline solid state exhibits high lattice stability due to

Molecular Architecture & Thermodynamic Baseline

To understand the stability, we must first deconstruct the electronic environment of the molecule.

Structural Analysis

-

Core Scaffold: Propiophenone (1-phenylpropan-1-one).[1]

-

Aryl Substituents: 3,5-Dichloro substitution pattern.[2][3] These are electron-withdrawing groups (EWG) (

). They reduce the electron density of the aromatic ring, making it resistant to oxidative metabolism but increasing the electrophilicity of the ketone carbonyl. -

Functional Side Chain: A 1,3-dioxan-2-yl group at the terminal carbon of the ethyl chain. This is a six-membered cyclic acetal protecting an aldehyde.[4]

The "Masked" Instability

Thermodynamically, the 1,3-dioxane ring is in a local energy minimum, predominantly adopting a chair conformation with the bulky propiophenone side chain in the equatorial position to minimize 1,3-diaxial interactions [1].

However, the molecule is a latent

Degradation Mechanisms: The Acid-Catalyzed Pathway

The primary stability risk is acid-catalyzed hydrolysis . Unlike acyclic acetals, the 1,3-dioxane ring offers enhanced stability due to the entropy effect, but it remains susceptible to protonation.

Mechanism of Failure

-

Protonation: The ether oxygen of the dioxane ring accepts a proton.

-

Rate-Limiting Step: Ring opening to form an oxocarbenium ion intermediate.

-

Hydrolysis: Water attacks the oxocarbenium, releasing 1,3-propanediol and the free aldehyde: 4-(3,5-dichlorophenyl)-4-oxobutanal .

-

Secondary Degradation (Cyclization): The resulting

-keto aldehyde is unstable. It will rapidly undergo intramolecular aldol condensation or dehydration to form furan derivatives or oligomers, driven by the thermodynamic stability of the resulting conjugated systems.

Visualization of Degradation Pathway

Figure 1: Acid-catalyzed degradation cascade. The transition from the protected acetal to the cyclized furan represents a significant drop in Gibbs free energy (

Experimental Protocols for Stability Validation

Do not rely on generic stability data. You must generate a specific degradation profile using the following self-validating protocols.

Forced Degradation Study (Stress Testing)

This protocol determines the "edges of failure" for the molecule.

| Condition | Reagent/Environment | Duration | Target Endpoint | Rationale |

| Acid Hydrolysis | 0.1 N HCl in 50% MeOH | 24 Hours | >10% Degradation | Simulates gastric environment; tests acetal lability. |

| Base Hydrolysis | 0.1 N NaOH in 50% MeOH | 24 Hours | <2% Degradation | Acetals are generally base-stable; validates ketone enolization risk. |

| Oxidation | 3% H₂O₂ | 4 Hours | Varies | Tests susceptibility of the alkyl chain/sulfur impurities. |

| Thermal | 60°C (Solid State) | 7 Days | Physical Change | Tests lattice stability and melting behavior. |

Analytical Method: Use HPLC-UV-MS .

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid). Note: Do not use TFA, as its acidity can degrade the acetal on-column.

-

Detection: UV at 254 nm (aromatic ring) and MS (positive mode) to identify the hydrolysis product (M-76 mass shift corresponding to loss of C3H6O + H2O addition).

Shelf-Life Determination (Arrhenius Approach)

To predict long-term thermodynamic stability at room temperature (

-

Prepare Samples: Dissolve compound in pH 4.5 buffer (acetate) and pH 7.0 buffer (phosphate).

-

Incubate: Store aliquots at three isotherms:

, -

Sample: Pull timepoints at

hours. -

Calculate: Plot

vs -

Extrapolate: Use the Arrhenius equation to solve for

at

Synthesis & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to prevent "silent" degradation (where purity drops without visible physical change).

Reaction Workup (Quenching)

When synthesizing this molecule (e.g., via Grignard reaction or Friedel-Crafts), never quench with strong mineral acid (HCl/H₂SO₄) if the acetal is to be preserved.

-

Protocol: Quench with saturated aqueous Ammonium Chloride (

) or Sodium Bicarbonate ( -

pH Control: Maintain aqueous phase pH

during extraction.

Storage Conditions

-

State: Store as a dry solid. Solution stability is significantly lower due to hydrolysis risks.

-

Atmosphere: Argon or Nitrogen flush is recommended, not for oxidation, but to exclude atmospheric moisture which, combined with trace surface acidity, promotes hydrolysis.

-

Buffer: If aqueous storage is unavoidable, use a Phosphate Buffer (pH 7.4). Avoid Acetate buffers (pH 4.5) as they accelerate acetal cleavage [2].

Stability Testing Workflow

Figure 2: Decision tree for stability validation. SGF = Simulated Gastric Fluid.

References

-

PubChem. 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (CID 24727966).[5] National Library of Medicine. [Link][5]

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Protection for the Carbonyl Group). [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and biological evaluation of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone selective CB2 inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3',5'-DICHLORO-3-(1,3-DIOXAN-2-YL)-PROPIOPHENONE CAS#: 884504-49-8 [amp.chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | C13H14Cl2O3 | CID 24727966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates is a critical physicochemical property that profoundly influences process development, formulation design, and ultimate bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone, a complex organic molecule likely utilized as a key intermediate in pharmaceutical synthesis. In the absence of extensive published empirical data for this specific molecule, this paper establishes a predicted solubility profile based on first-principles analysis of its chemical structure. Furthermore, it details the authoritative experimental methodologies required to determine its thermodynamic solubility, ensuring scientific rigor and reproducibility for researchers in drug development.

Introduction to 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is an aromatic ketone derivative. Its structure is characterized by a central propiophenone core, featuring a dichlorinated phenyl ring and a bulky, polar 1,3-dioxane group. Understanding its interaction with various organic solvents is paramount for optimizing reaction conditions, purification strategies (such as crystallization), and handling during the synthesis of more complex pharmaceutical agents.

1.1 Chemical Structure and Properties

-

IUPAC Name: 1-(3,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one[1]

-

Molecular Formula: C₁₃H₁₄Cl₂O₃[1]

-

Molecular Weight: 289.15 g/mol [1]

The molecule's structure presents a duality of characteristics: a large, nonpolar dichlorophenyl component and a polar region containing a ketone and a cyclic acetal (dioxane). This structure suggests that its solubility will be highly dependent on the specific nature of the solvent.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which can be conceptually broken down into two main steps: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[3] The overarching principle is that "like dissolves like," meaning substances with similar intermolecular forces are more likely to be miscible.[4][5]

2.1 Structural Analysis and Polarity

-

Nonpolar Regions: The 3,5-dichlorophenyl ring is the dominant feature, making the molecule substantially hydrophobic. The propyl chain further contributes to this nonpolar character.

-

Polar Regions: The carbonyl group (C=O) of the ketone is strongly polar and can act as a hydrogen bond acceptor. The two ether-like oxygen atoms within the 1,3-dioxane ring also contribute to the local polarity and can accept hydrogen bonds.

Given this structure, the molecule is classified as moderately polar with a significant nonpolar character. It is practically insoluble in water but is expected to be miscible with a range of organic solvents.[6][7][8]

2.2 Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

Two substances are likely to be miscible if their Hansen parameters are close to one another in three-dimensional Hansen space.[9][10] While the specific HSP values for the target molecule are not published, we can infer its characteristics. The dichlorophenyl group suggests a high δd , the ketone contributes significantly to δp , and the ether oxygens provide a moderate capacity for δh (as acceptors). Therefore, optimal solvents will likely have a balanced profile of these parameters.

Experimental Determination of Thermodynamic Solubility

To move from prediction to empirical fact, the thermodynamic solubility must be determined experimentally. The "shake-flask" method is the most reliable and widely used technique for this purpose, as recommended by international guidelines.[11][12] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[11]

3.1 Comparison of Solubility Measurement Methods

| Method | Principle | Throughput | Type | Key Advantages |

| Shake-Flask | Agitation of excess solid in a solvent until equilibrium is reached, followed by quantification of the supernatant.[11][12] | Low | Thermodynamic | Gold standard, highly reliable and reproducible.[11] |

| High-Throughput Screening (HTS) | Kinetic methods using DMSO stock solutions, with precipitation detected by nephelometry (light scattering) or UV.[13][14] | High | Kinetic | Fast, requires minimal compound, suitable for early discovery.[13][15] |

| Potentiometric Titration | Measurement of solubility based on pH changes for ionizable compounds. | Medium | Thermodynamic | Accurate for salts and ionizable APIs. |

For establishing a definitive solubility profile for process chemistry and formulation, the shake-flask method is mandatory.

3.2 Detailed Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately quantified.

Objective: To determine the thermodynamic solubility of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone in a selected organic solvent at a controlled temperature.

Materials:

-

3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone (solid form)

-

Solvent of interest (e.g., HPLC-grade ethanol)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control[12]

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC-UV or other validated quantitative analytical instrument

Methodology:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure a solid phase remains at the end of the experiment.[11] A starting point is ~10-20 mg for 2 mL of solvent.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient duration to reach equilibrium. Causality Note: A period of 24 to 48 hours is typically required to ensure the dissolution process has reached a thermodynamic steady state. Shorter times may only yield kinetic solubility, which can be misleading.[11][13]

-

Phase Separation: After equilibration, allow the vials to rest for a short period to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter directly into a clean HPLC vial. Causality Note: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of the solubility.[11]

-

Quantification: Analyze the concentration of the compound in the filtered supernatant using a pre-validated HPLC-UV method. This involves creating a calibration curve with known concentrations of the compound.

-

Data Analysis: The determined concentration from the HPLC analysis represents the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Below is a visual representation of this experimental workflow.

Caption: Equilibrium Shake-Flask Solubility Workflow.

Predicted Solubility Profile

Based on the structural analysis and established chemical principles, the following solubility profile is predicted. This table should serve as a hypothesis to be confirmed by the experimental protocol described above.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | The large, hydrophobic dichlorophenyl moiety dominates, preventing dissolution in the highly polar, hydrogen-bonded water network.[6][7] |

| Methanol / Ethanol | Polar Protic | Low to Moderate | The alcohol's alkyl chain can interact with the nonpolar parts, while its hydroxyl group can interact with the ketone/dioxane, but strong solvent-solvent hydrogen bonding will limit high solubility.[16] |

| Acetone | Polar Aprotic | Moderate to High | Acetone's strong dipole can interact well with the ketone, and it lacks the strong self-associating hydrogen bonds of protic solvents, making it a better solvent for this structure. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Balances polarity (for the ketone/dioxane) with a larger nonpolar region (for the dichlorophenyl group), making it a good candidate solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The cyclic ether structure is an excellent solvent for compounds with both polar (H-bond accepting) and nonpolar features. |

| Dichloromethane (DCM) | Weakly Polar | High | The chlorine atoms on DCM can interact favorably with the dichlorophenyl ring, and its overall character is well-suited to solvate large, moderately polar organic molecules. |

| Toluene / Hexane | Nonpolar | High (Toluene)Low (Hexane) | Toluene's aromatic ring can engage in π-stacking with the dichlorophenyl ring, leading to high solubility. Hexane is likely too nonpolar to effectively solvate the polar ketone and dioxane groups. |

Factors Influencing Solubility

5.1 Temperature

The solubility of most organic solids increases with increasing temperature.[17] This is because the dissolution process is often endothermic (ΔH > 0), meaning that inputting heat into the system (increasing temperature) favors the dissolution process according to Le Chatelier's principle.[18] For crystallization processes, understanding the temperature-solubility curve is essential for maximizing yield. The variation of solubility with temperature can be dramatic, and for some organic compounds, solubility can double with a temperature increase of around 20°C.[19][20]

5.2 Polymorphism

The crystalline form (polymorph) of the solid can significantly impact its solubility. Metastable polymorphs are generally more soluble than the most stable crystalline form. It is crucial to characterize the solid form being used in any solubility study, as specified in ICH guidelines, to ensure consistent and meaningful results.[21][22][23]

Conclusion

References

-

Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Adscientis Website. [Link]

-

Taylor & Francis Online. (2021). Hansen solubility parameter – Knowledge and References. Road Materials and Pavement Design. [Link]

-

University of California, Davis. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

-

PubMed. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. National Library of Medicine. [Link]

-

ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

-

Coursera. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Coursera. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

-

Wiley Online Library. (2019). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal. [Link]

-

World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. [Link]

-

ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. [Link]

-

Solubility of Things. Propiophenone. Solubility of Things Website. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Purdue University College of Pharmacy. [Link]

-

Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs Website. [Link]

-

Unknown Source. (2024). Solubility test for Organic Compounds. Unknown Publisher. [Link]

-

Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Biopharma Asia. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. BioAssay Systems Website. [Link]

-

IKEV. ICH Q6A Guideline. IKEV Website. [Link]

-

Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. Unknown Publisher. [Link]

-

Pharmaceutical Networking. ICH Q6A Guidelines to Ensure Patient Safety. Pharmaceutical Networking Website. [Link]

-

Unknown Source. Propiophenone Properties. Unknown Publisher. [Link]

-

ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

-

YouTube. (2020). Solubility 3 Temperature dependence of aqueous solubility. Lisa's Lectures. [Link]

-

Unknown Source. Propiophenone. Unknown Publisher. [Link]

-

The Chemical Information. (n.d.). Propiophenone. The Chemical Information Website. [Link]

-

Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown Publisher. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. University of Toronto Chemistry Department. [Link]

-

Khan Academy. Solubility of organic compounds. Khan Academy. [Link]

-

PubChem. 3',4'-Dichloro-3-(1,3-dioxolan-2-yl)propiophenone. National Center for Biotechnology Information. [Link]

-

International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. ICH. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

World Health Organization. (2015). 1-6 Specifications. WHO Prequalification Team - Medicines Assessment Training. [Link]

-

PubChem. 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one. National Center for Biotechnology Information. [Link]

-

SlideShare. (2014). ICH Q6A Specifications. Chandra Mohan. [Link]

-

International Atomic Energy Agency. (2014). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. INIS Repository. [Link]

-

National Library of Medicine. (2023). Biochemistry, Dissolution and Solubility. StatPearls. [Link]

-

YouTube. (2021). Thermodynamics of the Dissolution Process. Professor Dave Explains. [Link]

Sources

- 1. 1-(3,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | C13H14Cl2O3 | CID 24727966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3',5'-DICHLORO-3-(1,3-DIOXAN-2-YL)-PROPIOPHENONE CAS#: 884504-49-8 [amp.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chem.ws [chem.ws]

- 6. webqc.org [webqc.org]

- 7. manavchem.com [manavchem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Solubility parameters (HSP) [adscientis.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. enamine.net [enamine.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. waters.com [waters.com]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Effects of Temperature and Pressure on Solubility [webmis.highland.cc.il.us]

- 18. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. ikev.org [ikev.org]

- 22. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 23. extranet.who.int [extranet.who.int]

Molecular weight and formula verification for 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Topic: Structural Elucidation and Verification Protocol for 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Analytical Chemists, QC Scientists, and Drug Discovery Researchers

Executive Summary & Molecular Identity

This guide establishes a rigorous protocol for the structural verification of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone . As a likely intermediate in the synthesis of complex pharmaceutical agents (potentially involving deprotection to a reactive aldehyde), verifying the integrity of the dioxane ring and the specific substitution pattern on the aromatic ring is critical.

The verification strategy relies on a triangulated approach :

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental formula and the characteristic dichloro-isotope signature.

-

Nuclear Magnetic Resonance (NMR): To map the connectivity of the three distinct spin systems (Aromatic, Propyl Linker, Dioxane).

-

Infrared Spectroscopy (IR): To confirm the carbonyl functionality and absence of premature deprotection.

Molecular Data Sheet

| Property | Specification | Notes |

| IUPAC Name | 1-(3,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Molecular Formula | C₁₃H₁₄Cl₂O₃ | |

| Average Molecular Weight | 289.15 g/mol | Based on standard atomic weights.[1][2] |

| Monoisotopic Mass | 288.0320 Da | Calculated using ³⁵Cl and ¹⁶O. |

| Exact Mass (M+2) | 290.0290 Da | Significant abundance due to ³⁷Cl. |

| CAS Registry Number | 884504-49-8 | (Reference ID for database search) |

Analytical Logic & Workflow

The primary challenge in verifying this molecule is distinguishing it from its isomers (e.g., 2',4'-dichloro variants) and ensuring the acid-labile dioxane ring remains intact. The following workflow ensures a self-validating loop where MS data constrains the formula, and NMR data constrains the geometry.

Diagram 1: Analytical Verification Workflow

Caption: Logical workflow for structural verification, prioritizing mass accuracy followed by connectivity mapping.

Mass Spectrometry: The Dichloro Signature

For any molecule containing two chlorine atoms, the mass spectrum provides a definitive "fingerprint" due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

Theoretical Isotope Distribution

Unlike standard organic molecules where the M+1 peak is small, this molecule will exhibit a distinct 9:6:1 triplet pattern for the molecular ion cluster.

-

M (288.03): Contains ³⁵Cl + ³⁵Cl (Relative Intensity: 100%)

-

M+2 (290.03): Contains ³⁵Cl + ³⁷Cl (Relative Intensity: ~64%)

-

M+4 (292.03): Contains ³⁷Cl + ³⁷Cl (Relative Intensity: ~10%)

Experimental Protocol (LC-MS)

-

Solvent: Acetonitrile/Water (50:50) with 0.1% Formic Acid.

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Note: Dioxanes can be acid-sensitive. Minimize residence time in acidic mobile phases or use APCI if degradation is observed.

-

-

Target Ion: Look for

and the sodium adduct -

Validation Check: If the M+2 peak is less than 50% of the M peak, the sample is likely contaminated with a monochloro-derivative or non-halogenated impurity.

Diagram 2: Theoretical Isotope Pattern (Cl2)

Caption: Expected MS spectral envelope for a dichloro-species. Deviations from this ratio indicate impurity.

NMR Spectroscopy: Connectivity Mapping

NMR is the only method to definitively distinguish the 3,5-dichloro isomer from 2,4- or 3,4- isomers and to confirm the dioxane ring is attached to the propyl chain.

Sample Preparation[3][4][5]

-

Solvent: CDCl₃ (Deuterated Chloroform).

-

Precaution: Ensure CDCl₃ is acid-free (store over potassium carbonate or silver foil) to prevent hydrolysis of the dioxane acetal during acquisition.

-

-

Concentration: ~10 mg in 0.6 mL.

Spectral Assignment Table (¹H NMR, 400 MHz)

| Region | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| Aromatic | 7.80 - 7.90 | Doublet (J~2Hz) | 2H | H-2', H-6' | Protons between C=O and Cl are equivalent. Small meta coupling confirms 3,5-substitution. |

| Aromatic | 7.45 - 7.55 | Triplet (J~2Hz) | 1H | H-4' | Proton between two Cl atoms. |

| Linker | 4.60 - 4.70 | Triplet | 1H | Dioxane H-2 | The diagnostic acetal proton . If this is missing (and aldehyde CHO appears at 9.8), degradation has occurred. |

| Linker | 3.00 - 3.10 | Triplet | 2H | -C(=O)-CH ₂- | Alpha-protons to the ketone. |

| Linker | 2.00 - 2.15 | Multiplet | 2H | -CH₂-CH ₂- | Beta-protons bridging the ketone and dioxane. |

| Dioxane | 4.05 - 4.15 | Multiplet | 2H | Dioxane H-4eq, H-6eq | Equatorial protons of the dioxane ring. |

| Dioxane | 3.70 - 3.80 | Multiplet | 2H | Dioxane H-4ax, H-6ax | Axial protons of the dioxane ring. |

| Dioxane | 1.30 & 2.05 | Multiplet | 2H | Dioxane H-5 | Middle methylene of the dioxane ring. |

Critical Self-Validation Checkpoints

-

Symmetry Check: The 3,5-dichloro substitution creates a plane of symmetry in the aromatic ring. You should see only two distinct aromatic signals (2:1 ratio). If you see three or more complex multiplets, you likely have the 3,4-dichloro or 2,4-dichloro isomer.

-

Integral Ratio: The ratio of Aromatic H (3) : Acetal H (1) must be exact.

Impurity Profiling & Stability

The 1,3-dioxan-2-yl group is a protecting group for an aldehyde. The primary degradation pathway is acid-catalyzed hydrolysis.

-

Target Impurity: 3-(3,5-dichlorophenyl)-3-oxopropanal (or the hydrated form).

-

Detection:

-

NMR: Look for an aldehyde singlet at δ 9.5 - 9.8 ppm .

-

IR: Look for a broadening of the carbonyl region or appearance of -OH stretches if the hydrate forms.

-

-

Storage: Store the compound under inert atmosphere (Argon/Nitrogen) at -20°C to prevent moisture-induced hydrolysis.

References

-

PubChem Compound Summary. (2025). 1-(3,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (CID 24727966).[1] National Center for Biotechnology Information. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for acetal stability and protecting group chemistry).

-

ChemicalBook. (2024).[3] 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone Product Page.[1][2]Link

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust two-step sequence: the formation of an acyl chloride from a protected propanoic acid derivative, followed by a Friedel-Crafts acylation of 1,3-dichlorobenzene. This guide is designed to be self-validating, with detailed explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All protocols are supported by authoritative references and include critical safety information.

Introduction: The Rationale and Synthetic Strategy

The target molecule, 3',5'-dichloro-3-(1,3-dioxan-2-yl)propiophenone, possesses a unique combination of functional groups: a dichlorinated aromatic ring, a ketone, and a protected aldehyde in the form of a cyclic acetal. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The dichlorophenyl moiety is a common feature in many bioactive compounds, influencing their pharmacokinetic and pharmacodynamic properties. The propiophenone core provides a reactive handle for further modifications, while the 1,3-dioxane group serves as a stable protecting group for a latent aldehyde functionality.[1][2] This protection strategy is crucial when subsequent reactions might be incompatible with a free aldehyde.[3]

Our synthetic approach is designed for efficiency and control, proceeding through two distinct stages:

-

Acyl Chloride Formation: Conversion of 3-(1,3-dioxan-2-yl)propanoic acid to its highly reactive acyl chloride derivative, 3-(1,3-dioxan-2-yl)propanoyl chloride. This activation step is essential for the subsequent carbon-carbon bond formation.

-

Friedel-Crafts Acylation: The electrophilic substitution of 1,3-dichlorobenzene with the synthesized acyl chloride, catalyzed by a Lewis acid, to yield the final product.[4][5]

This strategy is advantageous as it prevents the polyacylation of the aromatic ring, a common side reaction in Friedel-Crafts alkylations, due to the deactivating nature of the introduced acyl group.[6]

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, starting from the protected carboxylic acid and culminating in the target propiophenone derivative.

Figure 1: Overall synthetic workflow for 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| 3-(1,3-Dioxan-2-yl)propanoic acid | ≥98% | Commercially Available | Store in a cool, dry place. |

| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercially Available | Highly corrosive and moisture-sensitive. Handle in a fume hood. |

| 1,3-Dichlorobenzene | ≥99% | Commercially Available | Irritant. Handle with care. |

| Aluminum chloride (AlCl₃), anhydrous | ≥99.9% | Commercially Available | Highly moisture-sensitive. Handle in a glovebox or under inert atmosphere. |

| Dichloromethane (CH₂Cl₂), anhydrous | ≥99.8% | Commercially Available | Use from a solvent purification system or a freshly opened bottle. |

| Diethyl ether (Et₂O), anhydrous | Reagent Grade | Commercially Available | Flammable. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house preparation | |

| Brine (Saturated NaCl solution) | ACS Grade | In-house preparation | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | For drying organic layers. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Hexanes and Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography. |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bars

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Standard laboratory glassware

-

Inert atmosphere setup (Nitrogen or Argon)

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.

Detailed Experimental Protocols

PART A: Synthesis of 3-(1,3-Dioxan-2-yl)propanoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a critical activation step. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.[7][8]

Protocol:

-

Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or connected to a gas outlet to vent HCl and SO₂ into a basic scrubber. This entire procedure must be performed in a well-ventilated fume hood.

-

Reaction: To the flask, add 3-(1,3-dioxan-2-yl)propanoic acid (e.g., 10.0 g, 1 equivalent). Carefully add thionyl chloride (2 equivalents) dropwise at room temperature.

-

Heating: Once the addition is complete, gently heat the reaction mixture to reflux (approximately 76 °C) using a heating mantle. Maintain the reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(1,3-dioxan-2-yl)propanoyl chloride is a liquid and is typically used in the next step without further purification.

Safety Precautions:

-

Thionyl Chloride: Is highly corrosive, toxic if inhaled, and reacts violently with water.[2][9] Always handle it in a fume hood with appropriate PPE, including acid-resistant gloves and safety goggles.

-

HCl and SO₂ Gas: These are toxic and corrosive gases. Ensure the reaction is well-ventilated and the off-gases are properly scrubbed.

PART B: Friedel-Crafts Acylation for the Synthesis of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Rationale: This reaction is a classic example of electrophilic aromatic substitution. The Lewis acid, aluminum chloride, coordinates with the acyl chloride, generating a highly electrophilic acylium ion.[6] This ion is then attacked by the electron-rich (relative to the acylium ion) 1,3-dichlorobenzene ring. The directing effects of the two chlorine atoms favor substitution at the C-4 position (meta to both chlorines). Dichlorobenzene is a deactivated ring, which may require slightly more forcing conditions than more activated arenes.[10]

Mechanism Visualization:

Sources

- 1. 3-[1,3]DIOXOLAN-2-YL-PROPIONIC ACID CAS#: 4388-56-1 [m.chemicalbook.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. youtube.com [youtube.com]

- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Topic: Scalable Production Protocols for 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone, a key intermediate in pharmaceutical development. The protocol is designed for robustness and scalability, moving beyond bench-scale synthesis to address the challenges of pilot and manufacturing-scale production. We detail a multi-step synthesis beginning with the preparation of a key acylating agent, followed by a Lewis acid-catalyzed Friedel-Crafts acylation, and concluding with robust purification and characterization methodologies. The causality behind critical process parameters—such as temperature control, reagent stoichiometry, and purification strategy—is explained to provide a framework for process optimization and validation. This guide is intended for researchers in process chemistry and drug development who require a reliable and scalable route to this and similar propiophenone derivatives.

Introduction and Strategic Overview

3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is a functionalized ketone of significant interest as a building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a dichlorinated aromatic ring and a protected β-aldehyde, makes it a versatile precursor for introducing specific pharmacophores. The primary challenge in its production lies in developing a cost-effective and high-yielding synthesis that avoids complex purification methods and is amenable to large-scale manufacturing.[1]

The synthetic strategy outlined herein is a convergent approach centered on a Friedel-Crafts acylation reaction.[2] This classic C-C bond-forming reaction is a reliable method for introducing a ketone functional group onto an aromatic ring.[3] The overall process is segmented into two primary stages:

-

Synthesis of the Acylating Agent: Preparation of 3-(1,3-dioxan-2-yl)propionyl chloride from commercially available starting materials. This involves a transacetalization to form a stable cyclic acetal, saponification, and subsequent conversion to the reactive acyl chloride.

-

Friedel-Crafts Acylation and Purification: The reaction of 1,3-dichlorobenzene with the synthesized acyl chloride, followed by a scalable purification protocol to yield the target compound with high purity.

This application note provides detailed, step-by-step protocols, safety considerations, analytical validation methods, and the scientific rationale underpinning the process design.

Overall Synthetic Workflow

The multi-step synthesis is designed to be robust and scalable. Each stage is optimized to produce intermediates that can be telescoped or purified with minimal chromatographic intervention.

Sources

Application Notes and Protocols: Handling and Storage of Moisture-Sensitive Propiophenone Acetals

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of an Anhydrous Environment for Propiophenone Acetals

Propiophenone acetals are valuable intermediates and building blocks in organic synthesis, frequently utilized in the development of novel pharmaceutical agents and other complex molecules. Their utility stems from the acetal functional group's ability to act as a protecting group for the ketone moiety of propiophenone, rendering it stable to a variety of nucleophilic and basic reaction conditions.[1][2][3] However, the very nature of the acetal linkage makes it inherently susceptible to hydrolysis in the presence of moisture, particularly under acidic conditions.[1][4][5] This moisture-induced degradation pathway regenerates the parent ketone and the corresponding alcohol, compromising the integrity of the starting material and potentially leading to failed reactions, impure products, and unreliable experimental outcomes.

This document provides a comprehensive guide to the essential handling and storage protocols for propiophenone acetals, grounded in the fundamental principles of their chemistry. Adherence to these protocols is paramount to preserving the purity and reactivity of these sensitive compounds, ensuring the reproducibility and success of your research and development endeavors.

The Chemistry of Acetal Instability: Understanding the "Why"

The susceptibility of propiophenone acetals to moisture is rooted in the mechanism of acetal hydrolysis. This reaction is acid-catalyzed and proceeds through a series of equilibrium steps.[1][4][6] The presence of even trace amounts of acid can significantly accelerate this process.

The generally accepted mechanism for acid-catalyzed acetal hydrolysis is as follows:

-

Protonation: An oxygen atom of the acetal is protonated by an acid, converting one of the alkoxy groups into a good leaving group (an alcohol).[4][7]

-

Formation of a Resonance-Stabilized Cation: The alcohol leaving group departs, forming a resonance-stabilized oxonium ion intermediate.[4][5] This step is often the rate-determining step of the hydrolysis reaction.[5]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[4]

-

Deprotonation: A proton is transferred from the newly added water molecule to a base, forming a hemiacetal.[2][4]

-

Repeat of the Process: The second alkoxy group is then protonated and eliminated as an alcohol, followed by nucleophilic attack by another water molecule and subsequent deprotonation to yield the final ketone product (propiophenone) and two equivalents of the corresponding alcohol.[2][4]

This mechanism underscores the critical importance of excluding both moisture and acidic impurities from the storage and handling environment of propiophenone acetals.

Caption: Acid-catalyzed hydrolysis of a propiophenone acetal.

Core Protocols for Handling and Storage

To mitigate the risk of hydrolysis, a multi-layered approach focusing on the stringent exclusion of atmospheric moisture is required. This involves the use of inert atmospheres, properly dried equipment, and anhydrous solvents.

Inert Atmosphere Techniques

The use of an inert atmosphere is the cornerstone of handling moisture-sensitive compounds.[8][9] Nitrogen or argon are the most commonly used inert gases.

-

Gloveboxes: For manipulations requiring high levels of protection, a glovebox provides an enclosed environment with a continuously purified inert atmosphere, often maintaining moisture and oxygen levels below 1 ppm.[10] This is the ideal environment for weighing, transferring, and preparing solutions of propiophenone acetals.

-

Schlenk Lines: A Schlenk line is a versatile apparatus that allows for the manipulation of moisture-sensitive compounds on the benchtop.[8][11] It consists of a dual manifold that provides both an inert gas and a vacuum source. Standard techniques include:

-

Purge and Refill Cycles: Glassware is connected to the Schlenk line and subjected to several cycles of evacuation (vacuum) followed by refilling with inert gas to remove adsorbed moisture and atmospheric gases.[8]

-

Counterflow of Inert Gas: When adding reagents or taking samples, a positive pressure of inert gas is maintained to prevent the ingress of air.[8]

-

Caption: A basic Schlenk line setup for inert atmosphere handling.

Glassware Preparation

All glassware must be scrupulously dried before use to remove adsorbed water.

-

Oven Drying: The most common method is to heat glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[11]

-

Flame Drying: For more rigorous applications, glassware can be flame-dried under a flow of inert gas. This involves heating the assembled apparatus with a heat gun or a gentle flame while simultaneously flushing with dry nitrogen or argon to drive off any residual moisture.[11] The glassware is then allowed to cool to room temperature under a positive pressure of the inert gas.

Solvent Selection and Anhydrous Solvent Preparation

The choice of solvent is critical, as it must be compatible with the propiophenone acetal and rigorously dried.

| Solvent Class | Recommended Examples | Drying Method |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Distillation from sodium/benzophenone or passage through an activated alumina column.[12] |

| Hydrocarbons | Toluene, Hexanes | Distillation from sodium or calcium hydride.[13] |

| Chlorinated | Dichloromethane (DCM) | Distillation from calcium hydride or phosphorus pentoxide.[13] |

Protocol for Solvent Drying via Distillation:

-

Pre-drying: If the solvent has a high water content, pre-dry it with a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.[14]

-

Selection of Drying Agent: Choose a drying agent that is compatible with the solvent (e.g., do not use sodium with chlorinated solvents).[13]

-

Apparatus Setup: Assemble a distillation apparatus that has been oven or flame-dried.

-

Inert Atmosphere: Flush the apparatus with nitrogen or argon and maintain a positive pressure throughout the distillation.

-

Distillation: Add the pre-dried solvent and the appropriate drying agent to the distillation flask. Heat the mixture to reflux and then distill the solvent into a dry receiving flask under an inert atmosphere.

-

Storage: Store the freshly distilled anhydrous solvent over activated molecular sieves (3Å or 4Å) in a sealed container, preferably a Sure/Seal™ bottle.[12][13]

Storage Protocols

Proper storage is essential for maintaining the long-term stability of propiophenone acetals.

| Storage Condition | Recommendation | Rationale |

| Atmosphere | Under an inert atmosphere (nitrogen or argon). | Prevents exposure to atmospheric moisture and oxygen.[10][15] |

| Container | Tightly sealed glass bottles with PTFE-lined caps or Sure/Seal™ bottles.[11][16] | Provides a physical barrier against moisture ingress. |

| Temperature | Cool, dry location.[17][18] Refrigeration may be appropriate, but the container must be allowed to warm to room temperature before opening to prevent condensation.[19] | Lowers the rate of potential degradation reactions. |

| Location | In a desiccator containing a drying agent (e.g., Drierite, molecular sieves).[15] | Provides an additional layer of protection against moisture. |

Long-Term Storage Recommendation: For long-term storage, aliquoting the propiophenone acetal into smaller, single-use vials within a glovebox is highly recommended. This minimizes the repeated exposure of the bulk material to potential contaminants each time the main container is opened.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a typical workflow for using a propiophenone acetal in a moisture-sensitive reaction.

Caption: Workflow for using propiophenone acetals in a moisture-sensitive reaction.

Detailed Protocol:

-

Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven overnight and assembled while still hot, or flame-dried under a stream of inert gas.[11]

-

Inert Atmosphere: Flush the assembled apparatus with nitrogen or argon using a Schlenk line. Maintain a positive pressure of inert gas throughout the experiment, which can be visualized with an oil bubbler.[11]

-

Solvent Transfer: Transfer the required volume of anhydrous solvent to the reaction flask via a dry syringe or a cannula.[8][11]

-

Reagent Transfer (Propiophenone Acetal):

-

If solid: Weigh the required amount of the propiophenone acetal in a glovebox or on the benchtop under a rapid counterflow of inert gas and add it to the reaction flask.

-

If liquid: Using a dry syringe that has been flushed with inert gas, withdraw the desired volume of the propiophenone acetal from its Sure/Seal™ container and add it to the reaction flask through a rubber septum.[11][20][21]

-

-

Reaction Execution: Add any other reagents using appropriate inert atmosphere techniques. Stir the reaction mixture under a positive pressure of inert gas for the required time and at the appropriate temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS). When preparing samples for analysis, be mindful of potential hydrolysis on silica gel TLC plates.[22] It may be beneficial to use plates that have been neutralized with triethylamine.

-

Workup: Once the reaction is complete, proceed with the appropriate quenching and workup procedures. Note that the acetal is stable to basic conditions, but will hydrolyze upon exposure to aqueous acid.[5]

Troubleshooting and Signs of Degradation

-

Appearance: Propiophenone acetals should be clear, colorless to pale yellow liquids or low-melting solids. The presence of cloudiness or a distinct yellow color may indicate degradation.

-

Odor: The parent ketone, propiophenone, has a characteristic floral, herbaceous odor.[23] A noticeable change in the odor of the acetal may suggest that hydrolysis has occurred.

-

Analytical Characterization: The most reliable way to assess the purity of a propiophenone acetal is through analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The appearance of signals corresponding to propiophenone and the respective alcohol are definitive indicators of degradation.

Conclusion

The successful application of propiophenone acetals in organic synthesis is critically dependent on the rigorous exclusion of moisture from their handling and storage environments. By understanding the chemical principles of acetal hydrolysis and diligently implementing the protocols outlined in this guide—including the use of inert atmosphere techniques, properly dried glassware and solvents, and appropriate storage conditions—researchers can ensure the integrity of these valuable reagents, leading to more reliable and reproducible scientific outcomes.

References

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

-

ResearchGate. (2017). Well-established mechanism of the hydrolysis of acetals and ketals... [Link]

-

The Journal of Organic Chemistry. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. [Link]

-

Wikipedia. Air-free technique. [Link]

-

Sciencemadness Wiki. (2023). Drying solvents. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]

-

Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Journal of the American Chemical Society. (1966). Steric Effects in Ketal Hydrolysis. [Link]

-

The Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

-

University of Colorado Boulder, Organic Chemistry. Drying Organic Solutions. [Link]

-

KINTEK. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. [Link]

-

YouTube. (2022). Inert Atmosphere. [Link]

-

YouTube. (2022). Inert Atmosphere, with no O2. [Link]

-

Environment, Health & Safety, University of California, Berkeley. Water Sensitive Chemicals. [Link]

-

Reddit. (2017). How to store temperature and moisture-sensitive compounds? [Link]

-

ElectronicsAndBooks. (1966). Steric Effects in Ketal Hydrolysis. [Link]

-

LookChem. Propionaldehyde Dimethyl Acetal. [Link]

-

The Good Scents Company. 2-phenyl propionaldehyde dimethyl acetal. [Link]

-

Organic Syntheses. Propiolaldehyde diethyl acetal. [Link]

-

YouTube. (2021). Acetal Hydrolysis. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

-

The Good Scents Company. Propiophenone. [Link]

-

ResearchGate. (2014). Are dimethylacetals derived from aromatic aldehydes stable? [Link]

-

PMC. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]

-

The Good Scents Company. Leafy Acetal. [Link]

-

PubMed. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Dimethyl Acetals [organic-chemistry.org]

- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Air-free technique - Wikipedia [en.wikipedia.org]

- 9. kintekfurnace.com [kintekfurnace.com]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 17. dcfinechemicals.com [dcfinechemicals.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. reddit.com [reddit.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. propiophenone, 93-55-0 [thegoodscentscompany.com]

Application Notes and Protocols for the Downstream Synthesis of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Antifungal Drug Synthesis

3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is a key synthetic intermediate, primarily utilized in the multi-step synthesis of potent triazole antifungal agents, most notably Itraconazole.[][2] Itraconazole is a broad-spectrum antifungal medication used to treat a variety of fungal infections.[3] The propiophenone derivative provides the core dichlorophenyl and protected propionyl functionalities, which are essential structural motifs for the final drug molecule. The 1,3-dioxane group serves as a protecting group for a latent aldehyde functionality, which is revealed or transformed in subsequent synthetic steps.

These application notes provide a comprehensive guide to the principal downstream synthetic applications of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone, focusing on the construction of the core triazole-dioxolane fragment of Itraconazole. The protocols detailed below are synthesized from established synthetic routes described in peer-reviewed literature and patent filings.

Core Synthetic Applications: Pathway to the Itraconazole Core

The primary downstream application of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is its conversion to a key intermediate, cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol. This transformation involves a series of carefully controlled reactions, including bromination, nucleophilic substitution with a triazole, and stereoselective reduction.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow from the propiophenone to the Itraconazole core.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the synthesis of the Itraconazole core from 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone.

Protocol 1: α-Bromination of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

This protocol describes the introduction of a bromine atom at the alpha-position to the carbonyl group, a critical step for the subsequent introduction of the triazole moiety.

Rationale: The α-position to the carbonyl group is activated towards electrophilic substitution. Bromine is a suitable electrophile for this transformation. The reaction is typically carried out in a suitable solvent that can dissolve the starting material and is inert to the reaction conditions.

Materials:

-

3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in dichloromethane to the cooled solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the bromine color disappears and the solution is neutral.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo propiophenone derivative.

Expected Outcome: A pale yellow oil or solid. The product should be used in the next step without extensive purification due to its potential lachrymatory properties.

| Parameter | Value | Reference |

| Yield | 85-95% | General synthetic knowledge |

| Purity (crude) | >90% | Estimated |

Protocol 2: Synthesis of 1-(3,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3-dioxan-2-yl)propan-1-one

This protocol details the nucleophilic substitution of the α-bromo intermediate with 1,2,4-triazole to introduce the key heterocyclic moiety.

Rationale: The bromine at the α-position is a good leaving group, readily displaced by a nucleophile. 1,2,4-triazole, in the presence of a base, acts as a potent nucleophile. The choice of base and solvent is crucial for achieving a good yield and minimizing side reactions.

Materials:

-

α-Bromo-3',5'-dichloro-3-(1,3-dioxan-2-yl)propiophenone

-

1,2,4-Triazole

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 1,2,4-triazole (1.2 eq) in DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care) portion-wise at room temperature.

-

Stir the mixture for 30 minutes to form the triazole salt.

-

Add a solution of the crude α-bromo propiophenone derivative (1.0 eq) in DMF to the triazole salt suspension.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired triazole adduct.

Expected Outcome: A white to off-white solid.

| Parameter | Value | Reference |

| Yield | 70-85% | Based on similar reactions in patents |

| Melting Point | Varies | - |

Protocol 3: Diastereoselective Reduction to cis-1-(3,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3-dioxan-2-yl)propan-1-ol

This protocol describes the stereoselective reduction of the ketone to the corresponding alcohol, a crucial step in establishing the correct stereochemistry for the final Itraconazole molecule.

Rationale: The reduction of the ketone introduces a new chiral center. The use of a suitable reducing agent and reaction conditions can favor the formation of the desired cis-diastereomer. Sodium borohydride is a common and effective reagent for this transformation.

Materials:

-

1-(3,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-3-(1,3-dioxan-2-yl)propan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

Procedure:

-

Suspend the triazole adduct (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to give the crude alcohol. The cis and trans isomers can be separated by column chromatography.

Expected Outcome: A white solid, which is a mixture of diastereomers. The desired cis-isomer is typically the major product.

| Parameter | Value | Reference |

| Diastereomeric Ratio (cis:trans) | Typically > 4:1 | General synthetic knowledge |

| Yield (isolated cis-isomer) | 60-75% | Based on similar reactions in patents |

Downstream Activation and Coupling

The resulting cis-alcohol is a key precursor to the final Itraconazole molecule. The terminal hydroxyl group is typically activated as a mesylate or tosylate to facilitate the final coupling reaction with the piperazine-containing side chain of Itraconazole.

Caption: Final steps in the synthesis of Itraconazole.

This final coupling step is typically a nucleophilic substitution reaction where the phenoxide of the Itraconazole side chain displaces the mesylate or tosylate leaving group. This reaction is usually carried out in a polar aprotic solvent such as DMF or DMSO in the presence of a base.[4]

Conclusion

3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is a valuable and versatile intermediate in the synthesis of Itraconazole and potentially other related antifungal agents. The protocols outlined above provide a detailed guide for its conversion into the core triazole-dioxolane fragment of Itraconazole. Researchers and drug development professionals can utilize this information to streamline their synthetic efforts and advance the development of new antifungal therapies. The successful execution of these protocols requires careful attention to reaction conditions, stoichiometry, and purification techniques to ensure high yields and purity of the desired intermediates.

References

-

Google Patents. (n.d.). CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([][2][5]- triazole-1-methyl )-[][6] dioxolane -4-Methyl methanesulfonate. Retrieved from

- Google Patents. (n.d.). CN101012222A - Method of synthesizing Itraconazole.

-

Journal of the Korean Chemical Society. (1999). Volume 43, Issue 6. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Preparation Of Itraconazole. Retrieved from [Link]

-

PubChem. (n.d.). Itraconazole. Retrieved from [Link]

Sources

- 2. CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1,2,4]- triazole-1-methyl )-[1,3] dioxolane -4-Methyl methanesulfonate - Google Patents [patents.google.com]

- 3. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101775009B - Synthesis method and purification method of itraconazole - Google Patents [patents.google.com]

- 5. Journal of the Korean Chemical Society (대한화학회지) [koreascience.kr]

- 6. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Synthesis of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

[1]

Executive Summary & Chemical Strategy

This guide addresses the synthesis of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone , a specialized intermediate often used in the development of antifungal agents and beta-blockers.[1]

The Core Challenge: This molecule presents a "Dual-Functionality Paradox."[1] You are attempting to construct a ketone backbone on an electron-deficient aromatic ring (3,5-dichlorophenyl) while preserving a highly acid-sensitive cyclic acetal (1,3-dioxane).[1]

-

Standard Route Failure: Traditional Friedel-Crafts acylation using

will almost certainly cleave the dioxane ring due to strong Lewis acidity.[1] -

Recommended Route: The Weinreb Amide Coupling via a Grignard reagent. This pathway prevents over-addition (tertiary alcohol formation) and avoids the harsh acidic conditions of Friedel-Crafts.[1]

The Critical Path: Reaction Workflow

The following diagram illustrates the recommended synthetic pathway (Green) versus common failure modes (Red).

Figure 1: The Weinreb Amide route ensures chemoselectivity, preventing acetal hydrolysis and over-alkylation.

Step-by-Step Protocol: The Weinreb Route

This protocol is designed to minimize side reactions, specifically the hydrolysis of the 1,3-dioxane moiety.

Phase A: Preparation of 3,5-Dichlorophenylmagnesium Bromide

Note: Commercially available solutions often degrade.[1] Fresh preparation is recommended for high yields.

-

Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.1 eq) and a single crystal of Iodine.

-

Initiation: Add 10% of the 1-bromo-3,5-dichlorobenzene solution in anhydrous THF. Heat gently until the iodine color fades (initiation confirmed).

-

Addition: Dropwise add the remaining bromide at a rate that maintains a gentle reflux.

-

Maturation: Stir for 1 hour at ambient temperature.

Phase B: The Coupling (Weinreb Amide)

-

Cooling: Cool the Weinreb amide (N-methoxy-N-methyl-3-(1,3-dioxan-2-yl)propanamide) solution to -10°C .

-

Addition: Cannulate the Grignard reagent into the amide solution slowly.

-

Why? Adding Grignard to the electrophile keeps the nucleophile concentration low relative to the amide, further suppressing over-reaction.

-

-

Reaction: Allow to warm to Room Temperature (RT) over 2 hours.

Phase C: The Buffered Quench (Critical Step)

Most users lose the batch here. The acetal is stable in base but dies in acid.

Troubleshooting Guide

Issue 1: "I see a mass peak corresponding to -76 Da (or -58 Da) relative to my product."

Diagnosis: Acetal Hydrolysis (Deprotection).[1] The 1,3-dioxane ring has opened, releasing 1,3-propanediol and leaving the bare aldehyde.

-

Cause A: Quench was too acidic (pH < 4).

-

Cause B: Use of Lewis Acid catalysts (

, -

Corrective Action:

Issue 2: "I have a significant impurity at +150-200 Da."

Diagnosis: Tertiary Alcohol Formation (Over-addition).[1] The Grignard reagent attacked the ketone product a second time.

-

Cause: The "Tetrahedral Intermediate" collapsed too early, or you used an Acid Chloride/Ester instead of a Weinreb Amide.

-

Corrective Action:

-

Must use Weinreb Amide. The stable chelate prevents the second attack.[2]

-

Ensure reaction temperature stays below 0°C during addition.

-

Issue 3: "My Grignard didn't start, or I see a dimer (3,3',5,5'-tetrachlorobiphenyl)."

Diagnosis: Wurtz Coupling / Initiation Failure.

-

Cause: Overheating during Grignard formation causes the aryl radical to couple with itself.

-

Corrective Action:

-

Use THF (Tetrahydrofuran) instead of Diethyl Ether; THF stabilizes aryl Grignards better.

-

Control the exotherm strictly. The solvent should gently reflux, not boil violently.

-

Data & Specifications

| Parameter | Specification | Reason |

| Solvent | Anhydrous THF (<50 ppm | Water kills Grignard instantly.[1] |

| Temperature (Addition) | -10°C to 0°C | Low temp favors kinetic control (mono-addition).[1] |

| Quench pH | 7.5 - 9.0 | Acidic pH (<5) hydrolyzes the acetal.[1] |

| Equivalents | Grignard (1.2 eq) : Amide (1.0 eq) | Slight excess ensures full conversion; Weinreb prevents over-reaction. |

Frequently Asked Questions (FAQ)

Q: Can I use the acid chloride of the dioxane-propionic acid directly with the Grignard?

A: No. Acid chlorides are too reactive. They lead to "over-addition" (forming the tertiary alcohol) because the ketone formed is more reactive than the starting material. Furthermore, synthesizing the acid chloride often requires thionyl chloride (

Q: Why use 1,3-dioxane instead of 1,3-dioxolane? A: 1,3-dioxanes (6-membered rings) are generally more stable to hydrolysis than 1,3-dioxolanes (5-membered rings).[1] Given the electron-withdrawing nature of the dichlorophenyl group, the resulting ketone is electron-deficient, which can destabilize nearby protecting groups. The dioxane offers a "stability buffer."

Q: I need to purify on Silica. Will it degrade? A: It might.[1] Standard silica gel is slightly acidic (pH 5-6).[1]

-

Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes before loading your sample.[1] This neutralizes the acidic sites on the silica.

References

-

BenchChem. (2025).[1][3][4][5][6] Application Notes and Protocols for Grignard Reactions Involving 1,3-Dioxane Substrates. Retrieved from

-

Nahm, S., & Weinreb, S. M. (1981).[7] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational text on Weinreb Amide chemoselectivity).

-

Organic Syntheses. Preparation of Phenylmagnesium Bromide. Org. Synth. Coll. Vol. 1, p.226.[8] Retrieved from

-

Chemistry Steps. (2024). Acetals as Protecting Groups for Aldehydes and Ketones.[1][3][9][10] Retrieved from

-

ChemicalBook. 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone Product Page. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Purification of 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Welcome to the technical support guide for 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone. This document provides in-depth troubleshooting and purification strategies for researchers, scientists, and drug development professionals. Purity is paramount for reliable downstream applications, and this guide is designed to help you address common challenges encountered during the purification of this specific molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: How can I perform an initial purity assessment of my crude 3',5'-Dichloro-3-(1,3-dioxan-2-yl)propiophenone and identify the likely contaminants?

A1: A multi-technique approach is essential for a comprehensive purity assessment before attempting large-scale purification.[1]

-

Thin-Layer Chromatography (TLC): TLC is an indispensable first step for a rapid, qualitative assessment. Spot your crude material alongside any available starting materials on a silica plate. Development in a solvent system like hexane:ethyl acetate (e.g., starting at a 4:1 ratio) will reveal the number of components. The presence of multiple spots indicates impurities.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is powerful for both structural confirmation and purity estimation.[1] In a deuterated solvent (e.g., CDCl₃), acquire a proton NMR spectrum.

-

Look for:

-